molecular formula C9H12BrNO B6157027 4-(2-bromopyridin-3-yl)butan-2-ol CAS No. 2228574-89-6

4-(2-bromopyridin-3-yl)butan-2-ol

Cat. No.: B6157027
CAS No.: 2228574-89-6
M. Wt: 230.10 g/mol
InChI Key: RQVRYTMOULUBJG-UHFFFAOYSA-N
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Description

4-(2-Bromopyridin-3-yl)butan-2-ol is an organic compound that belongs to the class of pyridines It is characterized by a bromine atom attached to the second position of the pyridine ring and a butanol chain attached to the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromopyridin-3-yl)butan-2-ol can be achieved through several methods. One common approach involves the bromination of 3-pyridylbutanol. The reaction typically proceeds as follows:

    Bromination of 3-pyridylbutanol:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromopyridin-3-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 4-(2-Bromopyridin-3-yl)butan-2-one.

    Reduction: 4-(2-Pyridyl)butan-2-ol.

    Substitution: 4-(2-Aminopyridin-3-yl)butan-2-ol or 4-(2-Thiopyridin-3-yl)butan-2-ol.

Scientific Research Applications

4-(2-Bromopyridin-3-yl)butan-2-ol has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Biological Studies: The compound is employed in studies investigating the biological activity of pyridine derivatives.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-bromopyridin-3-yl)butan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations in biological systems, leading to active metabolites that exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloropyridin-3-yl)butan-2-ol: Similar structure but with a chlorine atom instead of bromine.

    4-(2-Fluoropyridin-3-yl)butan-2-ol: Similar structure but with a fluorine atom instead of bromine.

    4-(2-Iodopyridin-3-yl)butan-2-ol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

4-(2-Bromopyridin-3-yl)butan-2-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and iodine, affecting the compound’s chemical behavior and interactions. This uniqueness makes it valuable in specific synthetic and medicinal applications where bromine’s properties are advantageous.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-bromopyridin-3-yl)butan-2-ol involves the conversion of 2-bromopyridine to 4-(2-bromopyridin-3-yl)butanal, followed by reduction to 4-(2-bromopyridin-3-yl)butan-2-ol.", "Starting Materials": [ "2-bromopyridine", "n-BuLi", "DMF", "NaBH4", "EtOH" ], "Reaction": [ "Step 1: Deprotonation of 2-bromopyridine with n-BuLi in DMF to form the corresponding lithium salt.", "Step 2: Addition of 4-pentenal to the reaction mixture to form 4-(2-bromopyridin-3-yl)butenal.", "Step 3: Reduction of 4-(2-bromopyridin-3-yl)butenal with NaBH4 in EtOH to form 4-(2-bromopyridin-3-yl)butan-2-ol." ] }

CAS No.

2228574-89-6

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

4-(2-bromopyridin-3-yl)butan-2-ol

InChI

InChI=1S/C9H12BrNO/c1-7(12)4-5-8-3-2-6-11-9(8)10/h2-3,6-7,12H,4-5H2,1H3

InChI Key

RQVRYTMOULUBJG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(N=CC=C1)Br)O

Purity

95

Origin of Product

United States

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